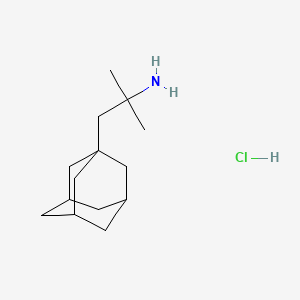

Clorhidrato de amantadina

Descripción general

Descripción

Synthesis Analysis

The synthesis of soman, a compound related to somantadine hydrochloride, involves stereospecific interactions and the isolation of its stereoisomers with high optical purity, accomplished through optical resolution and specific inhibitions and hydrolysis reactions in biological environments (Benschop et al., 1984). This showcases the complex synthetic pathways required for compounds with specific stereochemical configurations, which could be analogous to the synthesis of somantadine hydrochloride.

Molecular Structure Analysis

Molecular structure plays a crucial role in the physical and chemical properties of compounds. The analysis of organophosphorus compounds, such as soman, emphasizes the importance of understanding molecular interactions, especially hydrogen bonding with surfaces, which significantly impacts the adsorption and reactivity of these compounds (Davis et al., 2014). This analysis could parallel the importance of molecular structure analysis in comprehending the reactivity and interactions of somantadine hydrochloride.

Chemical Reactions and Properties

The hydrolysis of soman, facilitated by catalysts such as hypochlorite ions, demonstrates how chemical reactions can significantly alter the stability and toxicity of compounds (Xu et al., 2021). Understanding the chemical reactions and properties of somantadine hydrochloride would similarly involve examining how it interacts with various agents and conditions, impacting its stability and functionality.

Physical Properties Analysis

The study of the physical properties of organophosphorus compounds, including their adsorption behavior and interaction with surfaces, provides insights into their environmental fate and potential decontamination strategies. For instance, the strong hydrogen bonding between soman and silica surfaces influences the desorption energies and environmental persistence of these compounds (Davis et al., 2014). Analyzing the physical properties of somantadine hydrochloride would similarly focus on its behavior under different environmental conditions and potential applications.

Chemical Properties Analysis

The catalytic hydrolysis of soman demonstrates the potential for specific chemical modifications and catalysts to enhance the reactivity and reduce the toxicity of hazardous compounds (Xu et al., 2021). Understanding the chemical properties of somantadine hydrochloride would involve exploring its reactivity, potential catalytic interactions, and the influence of various functional groups on its chemical behavior.

Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad de Parkinson

La amantadina se utiliza como un agente antiparkinsoniano {svg_1}. Se utiliza para tratar la discinesia en pacientes con Parkinson que reciben levodopa, así como los efectos secundarios extrapiramidales de los medicamentos {svg_2}. Los mecanismos de sus efectos en los trastornos del movimiento no se comprenden bien, pero probablemente reflejan un aumento en la síntesis y liberación de dopamina, con quizás alguna inhibición de la captación de dopamina {svg_3}.

Tratamiento de la influenza A

La amantadina se utiliza en el tratamiento profiláctico o sintomático de la influenza A {svg_4}. Se utiliza para la quimioprofilaxis, profilaxis y tratamiento de los signos y síntomas de la infección causada por diversas cepas del virus de la influenza A {svg_5}.

Tratamiento de los efectos secundarios extrapiramidales inducidos por fármacos

La amantadina se utiliza para tratar los efectos secundarios extrapiramidales inducidos por fármacos {svg_6}. Estos son trastornos del movimiento que pueden ocurrir debido a ciertos medicamentos, y la amantadina puede ayudar a controlar estos efectos secundarios {svg_7}.

Tratamiento de la neuralgia posherpética

La amantadina también se utiliza para la neuralgia posherpética {svg_8}. Esta es una complicación de la culebrilla, que es causada por el virus de la varicela (herpes zóster). La neuralgia posherpética afecta las fibras nerviosas y la piel, causando dolor ardiente que persiste mucho después de que la erupción y las ampollas de la culebrilla desaparecen {svg_9}.

Detección de amantadina en muestras de pollo

La amantadina se puede detectar en muestras de pollo utilizando diferentes puntos cuánticos CdSe/ZnS (QD) {svg_10}. Se ha desarrollado un ensayo de flujo sensible y cuantitativo para la detección simultánea de amantadina y cloranfenicol en muestras de pollo {svg_11}.

Reactividad cruzada con otros compuestos

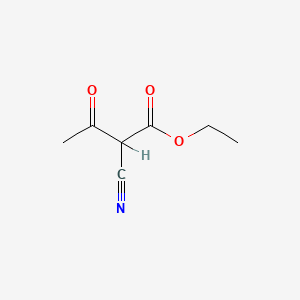

El inmunoensayo desarrollado para la detección de amantadina mostró una reactividad cruzada obvia a rimantadina (84%), 1-(1-adamantyl)etilamina (72%) y somantadina (63%) {svg_12}. Esto indica que el inmunoensayo también se puede utilizar para detectar estos otros compuestos {svg_13}.

Mecanismo De Acción

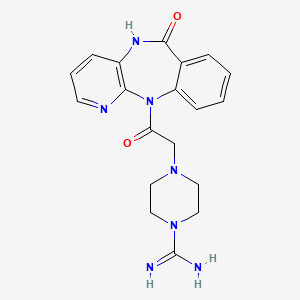

Target of Action

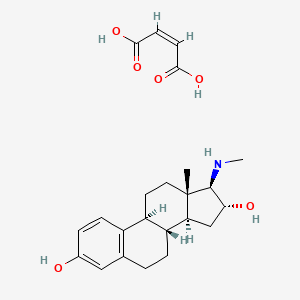

Somantadine hydrochloride, an adamantane derivative, is primarily an antiviral agent . It targets the M2 proton channel of the influenza A virus . This channel plays a crucial role in the viral life cycle, allowing the release of viral genetic material into the host cytoplasm .

Mode of Action

The antiviral mechanism of action of Somantadine hydrochloride involves antagonism of the influenza A M2 proton channel . This antagonism prevents endosomal escape, i.e., the release of viral genetic material into the host cytoplasm . In addition to its antiviral properties, it also acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist .

Biochemical Pathways

It is known to interfere with the viral protein, m2, which is needed for the viral particle to become “uncoated” once it is taken inside the cell by endocytosis . This interference disrupts the viral life cycle, preventing the virus from replicating within the host cell.

Pharmacokinetics

Somantadine hydrochloride exhibits good bioavailability, with 86–90% of the drug being absorbed after oral administration . It has minimal metabolism, mostly to acetyl metabolites . The elimination half-life of the drug ranges from 10–31 hours , and it is primarily excreted in the urine .

Result of Action

The primary result of Somantadine hydrochloride’s action is the prevention of influenza A virus replication within the host cell . By blocking the M2 proton channel, it prevents the release of viral genetic material, thereby inhibiting the virus’s ability to reproduce . This can help to reduce the severity and duration of influenza A infections.

Action Environment

The efficacy and stability of Somantadine hydrochloride can be influenced by various environmental factors. For instance, its effects on the central nervous system mean that it should be combined cautiously with additional CNS stimulants or anticholinergic drugs . Additionally, as it is cleared by the kidneys, it is contraindicated in persons with end-stage kidney disease . Due to its anticholinergic effects, it should be taken with caution by those with enlarged prostates or glaucoma .

Safety and Hazards

Direcciones Futuras

Amantadine, in its immediate-release or extended-release formulations, can be employed without the risk of developing dyskinesia and with minimal risk of developing impulse control disorder. There is ongoing debate in the movement disorder community about the initial treatment of Parkinson’s disease with levodopa vs dopamine agonists or monoamine oxidase inhibitors .

Propiedades

IUPAC Name |

1-(1-adamantyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N.ClH/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14;/h10-12H,3-9,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYQQGVXUPSJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC12CC3CC(C1)CC(C3)C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218827 | |

| Record name | Somantadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68693-30-1 | |

| Record name | Somantadine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068693301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Somantadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOMANTADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I505KI9F8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate](/img/structure/B1194579.png)